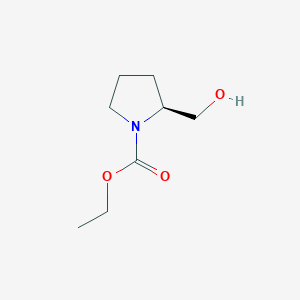
4-phenyl-2,6-dipyridin-3-ylpyridine
Vue d'ensemble
Description
4-phenyl-2,6-dipyridin-3-ylpyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound features a central pyridine ring substituted at the 2 and 6 positions with pyridin-3-yl groups and at the 4 position with a phenyl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6-dipyridin-3-ylpyridine can be achieved through various methods, including:
Suzuki Coupling: This method involves the coupling of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the coupling of an organozinc compound with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-2,6-dipyridin-3-ylpyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
4-phenyl-2,6-dipyridin-3-ylpyridine has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-phenyl-2,6-dipyridin-3-ylpyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-bipyridine: A well-known ligand in coordination chemistry with similar structural features but lacking the phenyl group at the 4 position.
4,4’-bipyridine: Another bipyridine derivative with similar applications but different substitution patterns.
2,2’6’,2’'-terpyridine: A tridentate ligand with three pyridine rings, offering different coordination properties compared to 4-phenyl-2,6-dipyridin-3-ylpyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form specific coordination complexes and undergo selective chemical reactions, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
4-phenyl-2,6-dipyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-2-6-16(7-3-1)19-12-20(17-8-4-10-22-14-17)24-21(13-19)18-9-5-11-23-15-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNQSGQWCVNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277061 | |
| Record name | 4'-phenyl-3,2':6',3''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-11-9 | |
| Record name | NSC-598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-phenyl-3,2':6',3''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-](/img/structure/B3353091.png)













